![molecular formula C25H31N3O3 B6119787 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one, also known as Ro 15-1788, is a benzodiazepine antagonist that has been extensively studied for its biochemical and physiological effects. It was first synthesized in the early 1980s and has since been used in various scientific research applications.
Mécanisme D'action
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 acts as a competitive antagonist of the benzodiazepine receptor, which is a subtype of the GABA-A receptor. It binds to the receptor site and prevents the binding of benzodiazepines, thereby blocking their effects on the central nervous system.
Biochemical and Physiological Effects:
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 has been shown to have a number of biochemical and physiological effects, including the reversal of benzodiazepine-induced sedation, anxiolysis, and anticonvulsant effects. It has also been shown to induce anxiety and withdrawal symptoms in individuals who are dependent on benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 is a useful tool for investigating the role of benzodiazepine receptors in the central nervous system. Its competitive antagonism allows for the selective blocking of benzodiazepine effects, which can help to elucidate the specific mechanisms involved. However, it is important to note that 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 has limitations in terms of its selectivity and potency, and caution should be exercised when interpreting results obtained using this compound.
Orientations Futures
There are several future directions for research involving 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788. One area of interest is the investigation of the role of benzodiazepine receptors in the development of drug addiction and withdrawal. Another potential avenue of research is the development of more selective and potent benzodiazepine antagonists that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 and its potential applications in various fields of research.
Méthodes De Synthèse
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 can be synthesized through a multi-step process that involves the reaction of 1-cyclohexyl-3-(6-methyl-3-pyridinyl)urea with benzyl bromide, followed by the reaction of the resulting intermediate with acetic anhydride and sodium acetate. The final product is obtained through the deprotection of the benzyl group with hydrogenation using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 has been used in various scientific research applications, including the study of the mechanism of action of benzodiazepines and their effects on the central nervous system. It has also been used to investigate the role of benzodiazepine receptors in drug addiction and withdrawal.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(6-methylpyridine-3-carbonyl)-6-phenylmethoxy-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-19-12-13-21(14-26-19)25(30)27-15-23(31-18-20-8-4-2-5-9-20)16-28(24(29)17-27)22-10-6-3-7-11-22/h2,4-5,8-9,12-14,22-23H,3,6-7,10-11,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZVSLPKPGBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CC(CN(C(=O)C2)C3CCCCC3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.